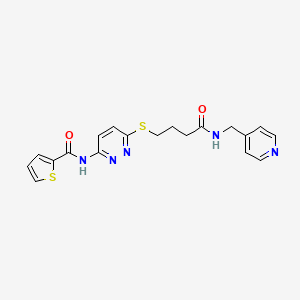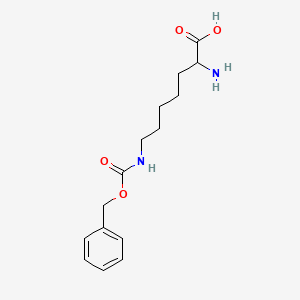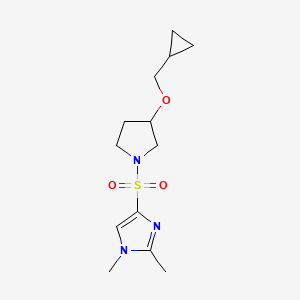
3-(Dimethoxymethyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethoxymethyl)benzaldehyde: is a chemical compound with the molecular formula C10H12O3 . It is a derivative of benzaldehyde, where the benzene ring is substituted with a dimethoxymethyl group at the third position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethoxymethyl)benzaldehyde can be achieved through several methods. One common approach involves the chloromethylation of 3,4-dimethoxybenzene to produce 3,4-dimethoxybenzyl chloride, which is then reacted with hexamethylenetetramine in the presence of an aqueous solution. The resulting product is hydrolyzed by heating at a pH of 3 to 6.5 in the presence of ethanoic acid or ethanol to form this compound .
Industrial Production Methods: For industrial production, the process involves the chloromethylation of 3,4-dimethoxybenzene followed by reaction with hexamethylenetetramine and subsequent hydrolysis. This method is particularly suitable for large-scale production due to its simplicity and efficiency .
化学反応の分析
Types of Reactions: 3-(Dimethoxymethyl)benzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: In the presence of palladium chloride (PdCl2) and hydrogen peroxide (H2O2), this compound can be oxidized to form benzoic acid and subsequently esterified to methyl benzoate.
Reduction: The compound can be reduced to benzyl alcohol using appropriate reducing agents.
Substitution: It can undergo electrophilic substitution reactions, where the dimethoxymethyl group influences the reactivity of the benzene ring.
Major Products:
Oxidation: Benzoic acid, methyl benzoate
Reduction: Benzyl alcohol
Substitution: Various substituted benzaldehydes
科学的研究の応用
3-(Dimethoxymethyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in organic synthesis.
Biology: The compound is utilized in the study of biological pathways and mechanisms due to its reactivity and structural properties.
Industry: The compound is used in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 3-(Dimethoxymethyl)benzaldehyde involves its reactivity with various reagents and catalysts. For example, in the presence of palladium chloride (PdCl2) and hydrogen peroxide (H2O2), the compound undergoes oxidation to form benzoic acid and methyl benzoate. The palladium catalyst facilitates the formation of H+ ions, promoting esterification and acetalization reactions . The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used.
類似化合物との比較
- 3,4-Dimethoxybenzaldehyde
- 2,3-Dimethoxybenzaldehyde
- 3-Acetoxy-2-methylbenzaldehyde
Comparison: 3-(Dimethoxymethyl)benzaldehyde is unique due to the presence of the dimethoxymethyl group, which influences its reactivity and chemical properties. Compared to 3,4-dimethoxybenzaldehyde, it has different reactivity patterns in oxidation and substitution reactions. The presence of the dimethoxymethyl group also affects its applications in various fields, making it a valuable compound for specific research and industrial purposes .
特性
IUPAC Name |
3-(dimethoxymethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-10(13-2)9-5-3-4-8(6-9)7-11/h3-7,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQJCMQYSFBHHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC(=C1)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(Methylsulfanyl)phenyl]-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one](/img/structure/B2788722.png)
![N'-(5-methyl-1,2-oxazol-3-yl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide](/img/structure/B2788723.png)



![8-(5-Bromo-2-pyridyl)-8-hydroxy-1,4-dioxaspiro[4.5]decane](/img/structure/B2788728.png)
![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylsulfanylpropanamide;hydrochloride](/img/structure/B2788729.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2788730.png)
![N-([2,2'-bifuran]-5-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2788732.png)


